Methyl 5-oxopyrrolidine-2-carboxylate
Overview
Description
Methyl 5-oxopyrrolidine-2-carboxylate, also known as methyl 5-oxo-DL-prolinate, is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a derivative of pyroglutamic acid and is commonly used as an intermediate in organic synthesis . This compound appears as a white crystalline powder and is soluble in water, ethanol, and acetone .
Preparation Methods
Methyl 5-oxopyrrolidine-2-carboxylate is typically synthesized through the esterification of pyrrolidine-2-carboxylic acid with methanol under appropriate conditions . The reaction involves heating the mixture under reflux, followed by distillation under reduced pressure to concentrate the product . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate
Biological Activity
Methyl 5-oxopyrrolidine-2-carboxylate, also referred to as 3-methyl-5-oxoproline, is a cyclic amino acid derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.
- Molecular Formula: C₆H₉NO₃
- Molecular Weight: Approximately 143.14 g/mol
- Structure: The compound features a pyrrolidine ring with a ketone and carboxylic acid functional group, contributing to its unique chemical properties.
Research indicates that this compound interacts with various biological targets, leading to significant pharmacological effects:
- GABAergic Activity : The compound has been studied as an inhibitor of GABA transaminase, potentially increasing GABA levels in the brain. This mechanism suggests its utility in treating neurological disorders such as epilepsy.
- Proline Cycle Involvement : It plays a crucial role in the proline cycle, which is vital for cell survival under osmotic stress. This function is particularly relevant in metabolic pathways and cellular resilience.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, modulating specific enzyme activities by binding to their active sites.
Biological Applications
This compound has been investigated for various applications across different fields:
- Pharmacology : It serves as a building block for synthesizing pharmacologically active molecules. Its derivatives have been screened for activities such as GABA-receptor antagonism and histamine-N-methyl transferase inhibition, indicating potential therapeutic effects .
- Cancer Research : Studies have demonstrated its cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of RPMI 8226 cells, a model for multiple myeloma, with IC50 values indicating effective antiproliferative properties .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives on RPMI 8226 cells using MTT assays. The results indicated:
Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
---|---|---|---|
Compound A | 61 | 43 | 34 |
Compound B | 169 | 85 | 15 |
Compound A demonstrated a strong time-dependent effect on cell viability, while Compound B showed significant inhibition even at lower concentrations .
Case Study 2: Neuroprotective Effects
In preclinical models, this compound exhibited neuroprotective properties by modulating GABAergic signaling pathways. This effect is crucial for developing treatments for conditions like anxiety and depression where GABA levels are often dysregulated.
Properties
IUPAC Name |
methyl 5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPKMSGXAUKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969818 | |
Record name | Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54571-66-3 | |
Record name | Methyl 5-oxopyrrolidine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54571-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-oxo-DL-prolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-oxo-DL-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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